molecular formula C14H22O12 B13834229 (2R,4R,5S,6S)-3-[(2R,3S,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylic acid

(2R,4R,5S,6S)-3-[(2R,3S,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylic acid

Cat. No.: B13834229
M. Wt: 382.32 g/mol
InChI Key: XJKJWTWGDGIQRH-IOPJEYNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2R,4R,5S,6S)-3-[(2R,3S,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylic acid” is a complex organic molecule with multiple hydroxyl and carboxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of chiral centers. Common synthetic routes may include:

  • Protection of hydroxyl groups using silyl or acetal protecting groups.
  • Formation of glycosidic bonds through the use of glycosyl donors and acceptors under acidic or basic conditions.
  • Oxidation and reduction reactions to introduce or modify functional groups.
  • Deprotection of functional groups to yield the final compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and large-scale reactors. Key considerations include the cost of reagents, reaction time, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions to replace hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acidic Conditions: Hydrochloric acid, sulfuric acid.

    Basic Conditions: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield carboxylic acids, while reduction of carbonyl groups may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a potential therapeutic agent for the treatment of diseases.

    Industry: As a precursor for the production of polymers or other materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering their activity, and modulating biological pathways. Detailed studies using techniques such as X-ray crystallography or NMR spectroscopy would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5S,6S)-3,4,5-Trihydroxy-6-methyloxane-2-carboxylic acid
  • (2R,4R,5S,6S)-3-[(2R,3S,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylic acid

Uniqueness

The uniqueness of the compound lies in its specific stereochemistry and functional groups, which may confer unique properties and reactivity compared to similar compounds. This can result in different biological activities or applications in various fields.

Properties

Molecular Formula

C14H22O12

Molecular Weight

382.32 g/mol

IUPAC Name

(2R,4R,5S,6S)-3-[(2R,3S,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylic acid

InChI

InChI=1S/C14H22O12/c1-3-4(15)5(16)9(11(24-3)13(21)22)25-14-7(18)6(17)8(23-2)10(26-14)12(19)20/h3-11,14-18H,1-2H3,(H,19,20)(H,21,22)/t3-,4+,5+,6+,7-,8-,9?,10-,11+,14+/m0/s1

InChI Key

XJKJWTWGDGIQRH-IOPJEYNBSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C([C@@H](O1)C(=O)O)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)C(=O)O)OC)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)C(=O)O)OC2C(C(C(C(O2)C(=O)O)OC)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.